N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry standards for complex aromatic amides. The compound's complete IUPAC designation clearly indicates the substitution pattern on both the phenyl ring and the benzamide moiety. The molecular structure contains a central benzamide framework where the nitrogen atom is substituted with a phenyl ring bearing multiple functional groups in specific positions.
The phenyl ring attached to the amide nitrogen exhibits substitution at the 2-, 4-, and 5-positions relative to the point of attachment. Chlorine atoms occupy the 2- and 4-positions, while a 2-methoxyethoxy group (-OCH2CH2OCH3) is positioned at the 5-carbon. This substitution pattern creates a highly functionalized aromatic system that significantly influences the compound's overall molecular properties and potential biological activities.
The Chemical Abstracts Service has assigned the registry number 338961-29-8 to this specific compound, providing unambiguous identification within chemical databases. Additional systematic identifiers include the Molecular Design Limited number MFCD00974479, which facilitates cross-referencing across various chemical information systems. The compound's SMILES notation, O=C(NC1=CC(OCCOC)=C(Cl)C=C1Cl)C2=CC=CC=C2, provides a linear representation of the molecular connectivity that enables computational analysis and database searching.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 338961-29-8 | |
| Molecular Formula | C16H15Cl2NO3 | |
| Molecular Weight | 340.20 g/mol | |
| MDL Number | MFCD00974479 | |
| SMILES | O=C(NC1=CC(OCCOC)=C(Cl)C=C1Cl)C2=CC=CC=C2 |
Molecular Geometry Analysis via X-ray Crystallography
While specific X-ray crystallographic data for this compound was not directly available in the current literature search, computational molecular modeling and related crystallographic studies of structurally similar benzamide derivatives provide valuable insights into the expected molecular geometry. The compound's three-dimensional structure is significantly influenced by the electronic effects of the dichlorine substitutions and the conformational flexibility of the methoxyethoxy side chain.
The benzamide core adopts a characteristic planar configuration typical of aromatic amides, with the carbonyl group exhibiting partial double-bond character that restricts rotation around the carbon-nitrogen bond. The substituted phenyl ring maintains coplanarity with the amide functionality, although steric interactions between the chlorine substituents and the amide group may introduce slight deviations from perfect planarity. Computational analysis suggests that the molecule exists predominantly in a trans-configuration across the amide bond, minimizing steric clashes between the substituted phenyl ring and the benzyl moiety.
The methoxyethoxy substituent at the 5-position introduces conformational complexity through its flexible ether linkages. This side chain can adopt multiple conformations, with the most stable arrangements positioning the methoxy group to minimize unfavorable interactions with the adjacent chlorine atoms. The ether oxygens serve as potential hydrogen bond acceptors, influencing the compound's crystal packing arrangements and intermolecular interactions in solid-state structures.
Comparative analysis with related crystallographic studies, such as the reported structure of N-butyl-4-chlorobenzamide, reveals common geometric features among halogenated benzamide derivatives. The chlorobenzene moiety in these compounds typically exhibits bond lengths and angles consistent with aromatic character, while the amide functionality displays characteristic carbonyl stretching frequencies and nitrogen hybridization patterns.
Comparative Structural Analysis with Halogen-Substituted Benzamide Derivatives
Systematic comparison of this compound with structurally related halogenated benzamide derivatives reveals important structure-property relationships within this chemical class. The search results include several analogous compounds that provide valuable comparative data for understanding how halogen substitution patterns influence molecular properties and potential biological activities.
The closely related compound 2,5-dichloro-N-(4-methoxyphenyl)benzamide, with molecular formula C14H11Cl2NO2 and molecular weight 296.1 grams per mole, demonstrates how alternative chlorine positioning affects molecular architecture. This derivative features dichlorine substitution on the benzamide ring rather than the phenyl substituent, resulting in different electronic distribution patterns and steric arrangements. The absence of the extended methoxyethoxy chain in this analog provides insight into the conformational contributions of flexible ether linkages.
Another relevant comparison involves 2,4-dichloro-N-(5-methoxythiophene-2-sulfonyl)benzamide, which incorporates sulfur-containing heterocyclic elements with molecular formula C12H9Cl2NO4S2. This compound's molecular weight of 366.2 grams per mole reflects the additional sulfur atoms and altered substitution pattern. The thiophene ring system introduces different electronic properties compared to the phenyl ring in the target compound, highlighting the importance of aromatic ring selection in benzamide design.
The compound 2,4-dichloro-N-(2-methoxy-5-methylphenyl)benzamide provides another instructive comparison, featuring a simpler methoxy substitution without the ethoxy extension. With molecular formula C15H13Cl2NO2 and molecular weight 310 daltons, this analog demonstrates how chain length in ether substituents affects overall molecular properties and potential biological interactions.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | C16H15Cl2NO3 | 340.20 g/mol | Extended methoxyethoxy chain, dichlorine on phenyl ring |
| 2,5-dichloro-N-(4-methoxyphenyl)benzamide | C14H11Cl2NO2 | 296.1 g/mol | Dichlorine on benzamide ring, simple methoxy group |
| 2,4-dichloro-N-(5-methoxythiophene-2-sulfonyl)benzamide | C12H9Cl2NO4S2 | 366.2 g/mol | Thiophene ring system, sulfonyl linkage |
| 2,4-dichloro-N-(2-methoxy-5-methylphenyl)benzamide | C15H13Cl2NO2 | 310 g/mol | Simple methoxy group, methyl substitution |
The structural diversity among these halogenated benzamide derivatives illustrates the versatility of this chemical scaffold for molecular design and optimization. The positioning of chlorine atoms, the nature of ether substituents, and the presence of additional functional groups all contribute to the unique properties of each derivative. These comparative studies demonstrate that this compound occupies a distinctive position within this chemical class, characterized by its specific combination of dichlorine substitution, extended ether chain, and overall molecular architecture.
Properties
IUPAC Name |
N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-21-7-8-22-15-10-14(12(17)9-13(15)18)19-16(20)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOKJTDAKJYHBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)NC(=O)C2=CC=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide involves several steps. One common synthetic route includes the selective displacement of chloride at specific positions on the aromatic ring. The reaction conditions often involve the use of reagents such as tert-butyl N-(3-aminophenyl) carbamate and 4-(2-methoxyethoxy)aniline . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, facilitating the development of more complex molecules. The compound's synthesis can be tailored to produce derivatives with specific properties, enhancing its utility in chemical research and industry.
Anticancer Properties
Recent studies have indicated that this compound exhibits potential therapeutic effects , particularly in cancer treatment. Research is ongoing to evaluate its efficacy against different cancer cell lines. The compound's mechanism of action may involve the modulation of specific cellular pathways that lead to apoptosis (programmed cell death) in cancer cells.
Other Therapeutic Applications
Beyond oncology, this compound is being investigated for its potential roles in treating inflammatory and metabolic diseases. Its interaction with certain molecular targets suggests it could influence pathways related to pain management and metabolic regulation .
Industrial Applications
In industrial settings, this compound is utilized in the production of various chemicals and materials. Its properties make it suitable for applications in polymer chemistry and the development of specialty chemicals that require precise structural characteristics.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Core Benzamide Scaffold
The benzamide group is a common pharmacophore in medicinal chemistry. Key structural variations in analogs include:
Key Observations :
- Chlorine Substitution : 2,4-Dichloro groups are prevalent in antimicrobial agents (e.g., salicylamides in ), enhancing lipophilicity and membrane penetration.
- Methoxyethoxy Group : The 2-methoxyethoxy substituent in the target compound may improve water solubility compared to purely lipophilic analogs like N-phenethyl derivatives .
- Bioisosteric Replacements: The tetrazole group in acts as a carboxylate bioisostere, optimizing receptor binding (e.g., GPR35 agonism) , whereas the target compound’s methoxyethoxy group may serve as a polar, non-ionic substituent.
Receptor-Targeted Activity
- GPR35 Agonists: N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives exhibit potent GPR35 agonism (EC50: 0.04–0.06 µM) .
- HDAC2 Inhibition: Benzamide derivatives with 2-aminophenyl groups (e.g., N-(2-amino-5-(1H-imidazol-2-yl)phenyl)benzamide) show high docking scores (83.7 kcal/mol) for HDAC2 inhibition . The dichloro and methoxyethoxy groups in the target compound may sterically hinder binding to HDAC2’s catalytic pocket.
Antimicrobial Activity
- Salicylamides : 5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide inhibits Desulfovibrio piger growth by 82–90% at 0.37–1.10 µmol·L<sup>−1</sup> . The target compound’s lack of a hydroxyl group may reduce antimicrobial potency but could mitigate cytotoxicity.
- Morpholino Derivatives: N-Substituted morpholino benzamides exhibit MIC values of 2–8 µg/mL against Bacillus subtilis and Staphylococcus aureus . The methoxyethoxy group in the target compound may offer comparable or enhanced solubility for bacterial membrane interaction.
Antioxidant and Cytotoxic Properties
- Thiourea-Benzamide Hybrids: N-(4-hydroxyphenyl)benzamide derivatives show 86–88% antioxidant activity via radical scavenging .
Physicochemical and Pharmacokinetic Property Assessment
Druglikeness and Solubility
- Lipinski’s Rule : Analogs like N-[2-(1H-tetrazol-5-yl)phenyl]benzamide comply with Lipinski’s criteria (MW < 500, logP < 5) . The target compound’s molecular weight (~375 g/mol) and logP (estimated ~3.5) suggest favorable oral bioavailability.
- Solubility : The methoxyethoxy group enhances aqueous solubility compared to purely aromatic analogs (e.g., N-phenethyl derivatives in ).
Metabolic Stability
- Electron-Withdrawing Groups : The dichloro substituents may slow oxidative metabolism, extending half-life compared to hydroxylated salicylamides .
Biological Activity
N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 355.22 g/mol
- Functional Groups : Contains dichloro and methoxyethoxy substituents which may enhance its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of chlorine atoms and the methoxyethoxy group likely enhance its binding affinity for these targets, contributing to its pharmacological properties .
Potential Targets
- Enzymes : The compound may act as an inhibitor for certain enzymes involved in cancer progression.
- Receptors : It may interact with cell surface receptors, modulating signaling pathways associated with cell proliferation and apoptosis.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity. In vitro studies demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC (µM) | Effect |
|---|---|---|
| K-562 (Leukemia) | 15.3 | Moderate cytotoxicity |
| HCT-15 (Colon) | 12.8 | Significant growth inhibition |
| SK-MEL-5 (Melanoma) | 9.4 | High potency |
These results suggest that the compound could be developed further as a therapeutic agent for treating specific types of cancer .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies have shown activity against several bacterial strains, indicating potential use as an antimicrobial agent:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings highlight the compound's versatility in targeting both cancerous cells and pathogenic microorganisms .
Study 1: Anticancer Efficacy in Animal Models
A recent study evaluated the anticancer efficacy of this compound in xenograft models using human tumor cells implanted in mice. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size:
- Dosage : 10 mg/kg/day
- Tumor Reduction : 70% compared to control group
- Survival Rate : Increased by 40% over the treatment period
This study underscores the compound's potential for further development as an anticancer drug .
Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial properties of the compound against resistant strains of bacteria. The results indicated that the compound could effectively inhibit growth and biofilm formation:
- Biofilm Inhibition : 85% reduction at MIC
- Resistance Mechanisms : Further studies are needed to elucidate how the compound circumvents bacterial resistance.
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial therapies .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide?
The compound is synthesized via amide bond formation between the carboxylic acid derivative of the benzamide core and the substituted aniline moiety. Key steps include:
- Coupling agents : Use of DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxyl group, ensuring efficient amidation .
- Solvent optimization : Reactions are typically conducted in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions .
- Purification : Column chromatography or recrystallization is used to isolate the product, with yields ranging from 60–85% depending on substituent reactivity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation requires a combination of analytical techniques:
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxyethoxy and dichloro groups) and amide bond formation .
- IR spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~1250 cm (C-O-C ether stretch) are critical .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (error <0.4%) .
Q. What preliminary biological screening approaches are relevant for this compound?
Initial assessments focus on:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorogenic substrates. IC values <10 µM suggest therapeutic potential .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity. Dose-dependent responses are analyzed via nonlinear regression .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Systematic optimization involves:
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during coupling, while higher temperatures (40–50°C) accelerate cyclization steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM reduces byproduct formation .
- Catalyst screening : DMAP (4-dimethylaminopyridine) improves amidation efficiency by 15–20% compared to non-catalytic methods .
Q. How can contradictory data in biological activity be resolved?
Discrepancies arise from assay variability or off-target effects. Mitigation strategies include:
- Binding constant determination : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target-ligand interactions .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding modes and identify key residues (e.g., hydrophobic pockets accommodating dichloro groups) .
- Orthogonal assays : Validate results across multiple platforms (e.g., fluorescence polarization and enzymatic activity assays) .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
SAR exploration involves:
- Substituent variation : Replace the methoxyethoxy group with ethoxy or propoxy chains to assess steric/electronic effects on bioactivity .
- Bioisosteric replacement : Substitute the benzamide core with thiazole or pyridine rings to enhance metabolic stability .
- Pharmacokinetic profiling : Measure logP (octanol-water partition coefficient) and plasma protein binding to correlate hydrophobicity with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
